1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol
Description
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with a pent-3-yn-1-ol chain. The alkyne group (C≡C) in the pentynol chain introduces rigidity and electron-deficient characteristics, which may influence intermolecular interactions and synthetic utility.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h5-6,8,11H,4H2,1H3,(H,9,10) |
InChI Key |
NSQHODHAWZALCU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C1=CNN=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 4-pentyn-1-ol with hydrazine hydrate in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized pyrazoles and their derivatives .
Scientific Research Applications
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Chain Lengths
- 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol (CAS 1927878-56-5): This analog has a shorter carbon chain (butynol vs. pentynol), resulting in a lower molecular weight (136.15 g/mol vs. ~150.18 g/mol for the pentynol derivative). The reduced chain length may decrease lipophilicity and alter solubility profiles .
- 1-Phenyl-1-penten-4-yn-3-ol (CAS 31450-17-6) :
Replacing the pyrazole with a phenyl group increases molecular weight (158.2 g/mol) and introduces aromatic π-π interactions. The shifted alkyne position (penten-4-yn-3-ol vs. pent-3-yn-1-ol) affects spatial geometry and electronic distribution .
| Property | 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol | 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol | 1-Phenyl-1-penten-4-yn-3-ol |
|---|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | C₇H₈N₂O | C₁₁H₁₀O |
| Molecular Weight (g/mol) | ~150.18 | 136.15 | 158.2 |
| Key Functional Groups | Pyrazole, alkyne, alcohol | Pyrazole, alkyne, alcohol | Phenyl, alkyne, alcohol |
Heterocyclic Variants
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol :
Substituting pyrazole with a triazole ring increases hydrogen-bond acceptors (3 vs. 2 in pyrazole) and introduces a benzyl group, enhancing steric bulk and polar surface area (50.9 Ų). This modification could improve binding affinity in biological targets but reduce membrane permeability . - Thiadiazole-Pyrazole Hybrids (e.g., 1,3,4-thiadiazole derivatives): Compounds like those in combine pyrazole with thiadiazole rings, introducing sulfur atoms that enhance electron-withdrawing effects. These hybrids exhibit notable antimicrobial activity, suggesting that this compound could be optimized for similar applications with appropriate substitutions .
Biological Activity
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanisms of Biological Activity
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole moiety can inhibit various inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the p38 MAPK pathway, which plays a crucial role in inflammatory responses .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival .
Inhibition of Enzymatic Activity
Another significant aspect of the biological activity of pyrazole derivatives is their ability to inhibit specific enzymes. For instance, some studies have reported that pyrazole-based compounds can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, thereby reducing lactate production and promoting apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha release | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | LDH inhibition leading to reduced lactate output |
Detailed Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced TNF-alpha levels in stimulated human whole blood samples. This indicates its potential use as an anti-inflammatory agent in conditions like rheumatoid arthritis or other inflammatory diseases .
- Cytotoxicity Against Cancer : In vitro studies revealed that this compound exhibited potent cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways .
- Enzyme Inhibition Studies : Research focusing on LDH inhibition found that derivatives of this compound could effectively reduce lactate production in glycolytic cancer cells, suggesting a potential metabolic targeting approach for cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol, and how can reaction conditions be optimized?
Answer: The synthesis of pyrazole derivatives often employs coupling reactions, Mannich reactions, or cyclization strategies. For example, the Mannich reaction has been used to functionalize pyrazole rings with phenolic groups via NCH₂N linkages under controlled pH and temperature conditions . Optimization may involve adjusting solvent systems (e.g., DMF or THF), catalysts (e.g., palladium for cross-couplings), and protecting groups to stabilize reactive intermediates. Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical for confirming regioselectivity and purity .
Q. What safety protocols are essential when handling pyrazole-containing compounds like this compound?
Answer: Pyrazole derivatives often exhibit acute toxicity (oral LD₅₀ Category 4), skin irritation, and respiratory hazards. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Ventilation: Use fume hoods to minimize aerosol/dust inhalation .
- Storage: Store in dry, cool (2–8°C), inert environments to prevent degradation .
- Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in pyrazole derivatives?
Answer: SHELX programs (e.g., SHELXL, SHELXD) are pivotal for refining crystal structures, especially for resolving torsional angles and hydrogen-bonding networks. For pyrazole derivatives:
- Data Collection: High-resolution X-ray diffraction data (≤1.0 Å) ensures precise electron density mapping .
- Twinning Analysis: SHELXL can model twinned crystals common in heterocyclic compounds .
- Validation: R-factor convergence (<5%) and Hirshfeld surface analysis validate intermolecular interactions .
Q. What experimental designs are used to evaluate pyrazole derivatives as kinase inhibitors (e.g., TrkA)?
Answer:
- In Vitro Kinase Assays: Measure IC₅₀ values using recombinant kinases (e.g., TrkA) with ATP-competitive substrates. Radiolabeled (³²P-ATP) or fluorescence-based (ADP-Glo™) detection quantifies inhibition .
- Selectivity Profiling: Screen against kinase panels (e.g., AGC, CAMK families) to assess off-target effects .
- Structural Modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions between the pyrazole moiety and kinase active sites .
Q. How do substituents on the pyrazole ring influence pharmacokinetic properties in drug candidates?
Answer:
- Lipophilicity: Fluorine or trifluoromethyl groups enhance blood-brain barrier penetration (e.g., crizotinib’s CNS activity) .
- Metabolic Stability: Piperidinyl or oxazole substituents reduce CYP450-mediated oxidation, improving half-life .
- Solubility: Polar groups (e.g., carboxylates) improve aqueous solubility but may require prodrug strategies .
Q. How can discrepancies in spectroscopic data during pyrazole derivative characterization be addressed?
Answer:
- NMR Contradictions: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isobaric ions, while tandem MS (MS/MS) confirms fragmentation pathways .
- X-ray Diffraction: Absolute configuration validation via Flack parameters resolves enantiomeric ambiguities .
Q. What strategies mitigate synthetic challenges in introducing alkynyl groups to pyrazole derivatives?
Answer:
- Sonogashira Coupling: Palladium-catalyzed cross-coupling of terminal alkynes (e.g., pent-3-yn-1-ol) with halogenated pyrazoles under inert atmospheres .
- Protection-Deprotection: Use TMS-alkynes to prevent side reactions, followed by fluoride-mediated deprotection .
- Reaction Monitoring: TLC or inline IR spectroscopy tracks alkyne incorporation and intermediates .
Q. How are pyrazole derivatives evaluated for antifungal activity, and what structural features correlate with efficacy?
Answer:
- Agar Diffusion Assays: Measure zone-of-inhibition against Candida spp. or Aspergillus spp. .
- MIC Determination: Broth microdilution (CLSI guidelines) quantifies minimum inhibitory concentrations .
- SAR Insights: Triazole-pyrazole hybrids enhance membrane ergosterol targeting, while fluorinated substituents improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
